molecular formula C14H16NO3P B14004580 Ethyl phenyl N-phenylphosphoramidate CAS No. 5449-04-7

Ethyl phenyl N-phenylphosphoramidate

Cat. No.: B14004580
CAS No.: 5449-04-7
M. Wt: 277.25 g/mol
InChI Key: WJCODAJQUOJDRK-UHFFFAOYSA-N
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Description

Ethyl phenyl N-phenylphosphoramidate is a phosphoramidate derivative characterized by an ethyl ester, a phenyl group, and an N-phenyl substituent attached to a phosphorus center. Phosphoramidates are widely studied for their utility in drug design, particularly as prodrugs or enzyme inhibitors, due to their hydrolytic stability and ability to mimic biological phosphates . This compound may share similar synthetic pathways, such as phosphorylation reactions involving ethyl or phenyl phosphorochloridates .

Properties

CAS No.

5449-04-7

Molecular Formula

C14H16NO3P

Molecular Weight

277.25 g/mol

IUPAC Name

N-[ethoxy(phenoxy)phosphoryl]aniline

InChI

InChI=1S/C14H16NO3P/c1-2-17-19(16,15-13-9-5-3-6-10-13)18-14-11-7-4-8-12-14/h3-12H,2H2,1H3,(H,15,16)

InChI Key

WJCODAJQUOJDRK-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(NC1=CC=CC=C1)OC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Approaches

The synthesis of this compound primarily involves the formation of a phosphoramidate linkage through the reaction of phosphorus-containing precursors with aniline (phenylamine) or its derivatives. The key strategies include:

  • Reaction of Diethyl Phosphorochloridate with Aniline:
    This classical method involves the nucleophilic substitution of the chlorine atom in diethyl phosphorochloridate by aniline, resulting in the formation of the phosphoramidate bond. The reaction typically requires an excess of aniline to neutralize the hydrogen chloride generated and to drive the reaction to completion. This method is well-documented and yields the desired product with good purity after workup.

  • Direct Conversion from Diethyl Hydrogen Phosphate and Aniline:
    More recent methods aim to avoid the use of hazardous chlorinated intermediates by converting diethyl hydrogen phosphate directly into phosphoramidates using activating agents or catalysts. For example, the use of hexamethyltriaminodibromophosphorane ((Me2N)3PBr2) as an –OH group activator enables the formation of P–N bonds from diethyl hydrogen phosphate and aniline under milder conditions with improved yields (59–91%) and reduced side products such as organophosphorus anhydrides.

  • Catalytic Phosphorylation Using Quaternary Ammonium Salts:
    Catalysts such as tetra-n-butylammonium bromide ([n-Bu4N]Br) or benzyltriethylammonium chloride ([BnEt3N]Cl) facilitate the phosphorylation of aniline with dialkyl H-phosphonates, producing phosphoramidates in high yields (up to 100%) after recrystallization. This method broadens the scope of amines that can be phosphorylated, including aromatic amines like aniline.

  • Oxidative Cross-Coupling and Nitrene Insertion Methods:
    Advanced synthetic routes involve oxidative cross-coupling using chlorinating agents or nitrene insertion catalyzed by transition metals (Iridium or Ruthenium complexes). These methods provide alternative pathways to form P–N bonds with good yields (41–99%) and allow the synthesis of biologically active phosphoramidates, although they often require hazardous reagents and multi-step procedures.

Detailed Reaction Conditions and Yields

The following table summarizes key preparation methods relevant to this compound synthesis, highlighting catalysts, reaction conditions, substrates, and yields based on literature data:

Route Catalyst/Activator Reaction Conditions Substrates (R, R') Yield Range (%) Reference
A Excess Aniline (nucleophile) Diethyl phosphorochloridate, room temp Diethyl phosphorochloridate + aniline 70–90
B Hexamethyltriaminodibromophosphorane ((Me2N)3PBr2) One-pot, mild conditions Diethyl hydrogen phosphate + aniline 59–91
C [n-Bu4N]Br catalyst Room temperature, solvent (EtOAc, MeCN) Dialkyl H-phosphonate + aniline 83–100
D [BnEt3N]Cl catalyst Room temperature Dialkyl H-phosphonate + aniline 35–93
E Ir(III) or Ru(IV) catalysts (nitrene insertion) Mild temperature, column chromatography Phosphoryl azide + amine or aldehyde 41–99

Mechanistic Insights

  • The nucleophilic substitution on phosphorus centers is facilitated by the good leaving group ability of chloride or activated hydroxyl groups.
  • Catalysts such as quaternary ammonium salts enhance the nucleophilicity of amines and stabilize intermediates, improving yields and selectivity.
  • Transition metal-catalyzed nitrene insertion involves generation of reactive nitrene intermediates that insert into C–H or N–H bonds to form P–N linkages.
  • The choice of method depends on substrate sensitivity, desired purity, environmental considerations, and scale of synthesis.

Experimental Data and Research Outcomes

Spectroscopic Characterization

The formation of this compound is confirmed by spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy. For example, ^1H NMR and ^31P NMR data demonstrate characteristic chemical shifts corresponding to the ethyl ester groups, phenyl rings, and the phosphorus-bound nitrogen. Changes in chemical shifts upon substitution confirm the successful formation of the phosphoramidate bond.

Purification and Yield Optimization

  • Purification typically involves recrystallization or column chromatography to remove unreacted amines and side products.
  • Solvent purification and reagent quality significantly affect reaction rates and yields.
  • Reaction temperature and molar ratios are optimized to favor N-substitution over O-substitution, which can occur competitively in some phosphoramidate systems.

Side Reactions and Limitations

  • Side reactions include formation of phosphoric anhydrides and O-alkylated byproducts, especially under harsh conditions or with less reactive amines.
  • Use of chlorinated reagents (e.g., phosphorochloridates) requires careful handling due to toxicity and corrosiveness.
  • Newer methods aim to minimize hazardous reagents and improve atom economy.

Summary and Recommendations

The preparation of this compound is well-established through several synthetic routes, with the most common involving nucleophilic substitution of diethyl phosphorochloridate by aniline. Recent advances include catalytic phosphorylation of diethyl hydrogen phosphate and oxidative cross-coupling methods that offer improved yields and milder conditions. Selection of the synthetic method should consider reagent availability, safety, environmental impact, and desired product purity.

Method Advantages Disadvantages
Diethyl phosphorochloridate + Aniline High yield, straightforward Uses hazardous chlorides
Direct conversion with (Me2N)3PBr2 Improved yield, fewer side products Multi-step, bromine handling
Catalytic phosphorylation ([n-Bu4N]Br) Mild conditions, broad scope Catalyst cost, sometimes lower yields
Nitrene insertion (Ir, Ru catalysts) High selectivity, bioactive products Complex catalysts, hazardous reagents

Chemical Reactions Analysis

Types of Reactions

Ethyl phenyl N-phenylphosphoramidate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphoric acid derivatives.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine oxide.

    Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Alcohols, amines, thiols

Major Products Formed

    Oxidation: Phosphoric acid derivatives

    Reduction: Phosphine oxides

    Substitution: Various substituted phosphoramidates

Scientific Research Applications

Ethyl phenyl N-phenylphosphoramidate, a phosphoramidate compound, has diverse applications across various fields, including agriculture, synthetic chemistry, and biomedicine . Phosphoramidates, in general, are widely used in medicine for disease control and treatment, in agriculture as pesticides, and in industry as fire-retardant compounds .

Applications in Agriculture

Organophosphates, including phosphoramidates, are utilized in pest management for crop protection . These compounds affect the nervous system of pests by inhibiting acetylcholinesterase (AChE), a major neurotransmitter . Additionally, they act as urease inhibitors, enhancing the performance of urea, a vital nitrogenous fertilizer, by inhibiting the hydrolysis of urea into volatile ammonia and carbon dioxide .

Applications in Synthetic Chemistry

Phosphoramidates act as 1,3-N, O-chelating ligands and have applications in coordination chemistry for bond activation, catalysis, and metal-ligand cooperativity . They are used in the synthesis of medium and large N-based heterocycles, where the phosphoryl group improves intramolecular cyclization and can be easily removed afterward . Furthermore, phosphoramidates serve as directing groups for arylation reactions, selectively activating C-H bonds to achieve desired functionality . Palladium-catalyzed oxidative coupling of N-aryl phosphoramidates with alkenes has been reported with excellent regio- and stereoselectivity .

Applications in Biomedicine

Phosphoramidates have garnered interest in biomedicine due to their potential as antimicrobial, antioxidant, anticancer, antimalarial, antiviral, and anti-HIV drugs and prodrugs . The ProTide approach, enhances the efficacy, intracellular delivery, and therapeutic potential of parent drugs . Remdesivir, a drug candidate with a phosphoramidate moiety, has been evaluated for treating COVID-19 patients . Phosphoramidates are also used in gene therapy and nucleoside treatment . Their hydrolytic degradability under acidic conditions makes them useful in controlled drug release . For example, a phosphoramidate-based prodrug of l-Dopa has been synthesized for controlled release in the treatment of Parkinson’s disease . Similarly, phosphoramidate derivatives of acyclovir (ACV) hydrolyze at pH 2 into ACV monophosphate and can be promising antiviral drugs due to increased cell penetration and therapeutic potential .

Other Applications

Mechanism of Action

The mechanism of action of ethyl phenyl N-phenylphosphoramidate involves its interaction with molecular targets through the phosphoryl group. The compound can form covalent bonds with nucleophilic sites on enzymes or other biomolecules, leading to inhibition or modification of their activity. The pathways involved include:

    Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.

    Signal Transduction: Modulating signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

Structural Analogues

Phosphoramidates exhibit diverse properties based on their substituents. Key structural analogues include:

Compound Name Molecular Formula Key Substituents Applications Synthesis Method
Ethyl phenyl N-phenylphosphoramidate (inferred) C₁₄H₁₇NO₃P Ethyl, phenyl, N-phenyl Organic synthesis, pharmaceuticals Phosphoramidate coupling
Ethyl methoxyphenylalaninyl phosphoramidate (64) C₂₂H₂₇Cl₂N₃O₅P Methoxyphenylalaninyl, ethyl Chemotherapeutic alkylating agents Chloridate-amine reaction
Phenyl phosphorodichloridate (93) C₆H₅Cl₂OP Phenyl, dichloro Phosphorylating intermediate Direct phosphorylation
Ethyl N-(dihexylamino...)phosphoramidofluoridate C₂₁H₄₄FN₂O₂P Fluorine, dihexylamino, ethyl Reactive intermediates Fluoridation of precursors

Key Observations :

  • Reactivity: The presence of fluorine in Ethyl N-(dihexylamino...)phosphoramidofluoridate enhances electrophilicity compared to non-fluorinated analogues like this compound, making it more reactive in nucleophilic substitutions .
  • Pharmaceutical Utility: Compounds like Ethyl methoxyphenylalaninyl phosphoramidate (64) are designed for targeted cytotoxicity, leveraging amino acid motifs for selective uptake, a feature absent in simpler phenyl/ethyl derivatives .
  • Synthetic Flexibility : Phenyl phosphorodichloridate (93) serves as a versatile phosphorylating agent, whereas this compound likely requires milder conditions due to its stabilized amide bond .
Reactivity and Stability

Phosphoramidates with aromatic substituents (e.g., phenyl groups) exhibit enhanced hydrolytic stability compared to aliphatic analogues, as electron-withdrawing aryl groups reduce nucleophilic attack at phosphorus .

Q & A

Q. What are the common synthetic routes for Ethyl phenyl N-phenylphosphoramidate, and what reaction conditions optimize yield?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A validated approach involves reacting phosphoryl chloride derivatives with substituted anilines under anhydrous conditions. For example, substituting ethyl groups and phenyl rings on the phosphoramidate backbone requires controlled stoichiometry (1:1 molar ratio of phosphorus precursor to amine) and inert atmospheres (argon/nitrogen) to prevent hydrolysis . Optimization includes using solvents like dichloromethane or tetrahydrofuran (THF) at 0–5°C to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR Spectroscopy : 31^{31}P NMR identifies phosphorus environments (δ 10–15 ppm for phosphoramidates), while 1^{1}H/13^{13}C NMR resolves substituent patterns .
  • X-ray Crystallography : Single-crystal X-ray diffraction confirms bond angles and spatial arrangement (e.g., P=O bond lengths ~1.48 Å and P–N distances ~1.65 Å) .
  • Purity Analysis : Gas chromatography (GC) with flame ionization detection (FID) verifies purity (>98%) when coupled with inert-phase capillary columns .

Q. How should researchers assess the hydrolytic stability of this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 2–12) at 25°C and 40°C. Monitor degradation via HPLC-UV (λ = 220–260 nm) and quantify half-life (t1/2t_{1/2}). Phosphoramidates typically exhibit instability in alkaline conditions (pH >10) due to nucleophilic attack on the phosphorus center. Include control experiments with radical scavengers (e.g., ascorbic acid) to rule out oxidative degradation .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in Mitsunobu-like reactions?

The compound may act as a phosphorylating agent in Mitsunobu reactions, where its P=O group participates in redox cycles with azocarboxylate reagents (e.g., diethyl azodicarboxylate). Kinetic studies using 31^{31}P NMR reveal intermediate formation of oxyphosphonium ions, which drive alcohol activation. Side reactions, such as decomposition via β-elimination, can be mitigated by lowering reaction temperatures (<0°C) and using stoichiometric triphenylphosphine .

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and activation energies. Key parameters include:

  • Electron-withdrawing substituents on the phenyl ring increasing electrophilicity at phosphorus.
  • Solvent effects (e.g., polar aprotic solvents stabilize charged intermediates).
    Compare calculated Gibbs free energy (ΔG\Delta G^\ddagger) with experimental kinetics (e.g., pseudo-first-order rate constants) to validate models .

Q. What strategies resolve contradictions in reported crystallographic data for phosphoramidate derivatives?

  • Data Reanalysis : Re-examine diffraction datasets (e.g., .cif files) for overlooked disorder or twinning .
  • Comparative Studies : Benchmark against structurally analogous compounds (e.g., Ethyl N,N'-bis(trimethoxyphenyl)phosphorodiamidate) to identify substituent-induced variations in bond lengths/angles .
  • Validation Tools : Use software like PLATON to check for missed symmetry or hydrogen bonding interactions .

Q. How should researchers design experiments to evaluate the bioactivity of this compound without reliable toxicity data?

  • In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity to target enzymes (e.g., phosphatases).
  • In Vitro Assays : Prioritize cell-free systems (e.g., enzyme inhibition assays with alkaline phosphatase) to minimize ethical concerns. IC50_{50} values >100 µM suggest low potency, warranting structural modification .
  • Safety Protocols : Follow hazard tier 1 guidelines (Globally Harmonized System) with PPE (gloves, goggles) and fume hoods during handling .

Methodological Notes

  • Synthetic Reproducibility : Always report solvent batch numbers and drying methods (e.g., molecular sieves for THF) to address variability .
  • Data Transparency : Share raw crystallographic data (e.g., via Crystallography Open Database) to enable peer validation .
  • Contradiction Mitigation : Use multivariate analysis (ANOVA) to statistically reconcile conflicting physicochemical data .

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